molecular formula C29H37N3O6 B1668216 Calcimycin CAS No. 52665-69-7

Calcimycin

Cat. No.: B1668216
CAS No.: 52665-69-7
M. Wt: 523.6 g/mol
InChI Key: HIYAVKIYRIFSCZ-ZOEAMFGFSA-N
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Mechanism of Action

Target of Action

Calcimycin, also known as A23187, is a mobile ion-carrier that forms stable complexes with divalent cations . Its primary targets are the calcium ions within cells . It is a commonly used biochemical and pharmacological tool due to its multiple, unique biological effects .

Mode of Action

This compound acts as a divalent cation ionophore, allowing these ions to cross cell membranes, which are usually impermeable to them . It induces Ca2±dependent cell death by increasing intracellular concentrations of calcium ions . This increase in intracellular calcium levels can lead to various cellular responses, including cell death, depending on the cell type and the environment .

Biochemical Pathways

The increase in intracellular calcium levels caused by this compound can affect various biochemical pathways. For instance, it can induce autophagy in murine embryonic fibroblasts and human colon cancer cells . It can also trigger increased intracellular levels of reactive oxygen species (ROS), leading to apoptotic cell death .

Pharmacokinetics

It is known that it is supplied as a lyophilized powder and is soluble in dmso at 25 mg/ml or ethanol at 5 mg/ml . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

Result of Action

The action of this compound can result in various molecular and cellular effects. For instance, it can induce autophagy in certain cell lines . It can also trigger the generation of both intracellular and extracellular reactive oxygen species (ROS), leading to apoptotic cell death . In some cases, it can activate oocytes and produce normal embryos .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the working concentrations and length of treatment can vary depending on the desired effect . Also, the production of this compound and its analogs is strongly dependent on amino acid supply .

Biochemical Analysis

Biochemical Properties

Calcimycin plays a crucial role in biochemical reactions by acting as an ionophore, facilitating the transport of divalent cations across lipid membranes . It forms stable complexes with these ions, most notably calcium, and increases their permeability across cell membranes . This compound interacts with several biomolecules, including the P2RX7 receptor, which it binds to in order to induce autophagy through the upregulation of intracellular calcium levels . Additionally, it affects mitochondrial ATPase activity and uncouples oxidative phosphorylation, impacting cellular energy production .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By forming complexes with calcium ions and facilitating their transport across cellular membranes, this compound influences calcium signaling pathways, which are critical for numerous physiological processes . In neurons, elevated calcium levels can trigger neurotransmitter release, while in muscle cells, it can induce contraction . This compound also modulates mitochondrial calcium levels, impacting cellular metabolism and bioenergetics . Furthermore, it has been shown to induce autophagy in certain cell lines by upregulating intracellular calcium levels .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a mobile ion-carrier that forms stable complexes with divalent cations . This compound binds to calcium ions with high affinity, forming a lipophilic complex that can easily traverse the hydrophobic core of lipid bilayers . Once inside the cell, the complex dissociates, releasing calcium ions into the cytoplasm. This sudden influx of calcium activates various calcium-dependent enzymes and secondary messenger systems, leading to a cascade of downstream effects . This compound also uncouples oxidative phosphorylation and inhibits mitochondrial ATPase activity, further influencing cellular energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce time-dependent cell death in certain cell lines, such as hepatocytes, due to its impact on mitochondrial function and intracellular calcium levels . Additionally, the production of this compound and its analogs can be influenced by cultivation conditions, such as amino acid supply, which can lead to variations in the metabolic output .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate intracellular calcium levels and influence cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as mitochondrial uncoupling and cell death, due to excessive calcium influx . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to calcium signaling and energy production. By altering mitochondrial calcium levels, this compound can impact cellular metabolism and bioenergetics . It interacts with enzymes involved in oxidative phosphorylation and mitochondrial ATPase activity, influencing the production of ATP and overall cellular energy balance . Additionally, the biosynthesis of this compound involves a complex network of enzymes and cofactors, highlighting its intricate role in metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with lipid membranes and calcium-binding proteins . As a lipid-soluble molecule, this compound can easily traverse cell membranes, facilitating the transport of calcium ions across these barriers . This transport process is essential for its role in modulating intracellular calcium levels and influencing various cellular processes . The distribution of this compound within cells is also influenced by its binding to specific receptors, such as the P2RX7 receptor, which mediates its effects on autophagy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it exerts its effects on calcium signaling and energy production . This compound’s ability to target specific cellular compartments is influenced by its lipophilic nature and binding interactions with calcium ions . This localization is critical for its function as an ionophore, allowing it to modulate intracellular calcium levels and impact various cellular processes . Additionally, this compound’s interaction with mitochondrial ATPase and its role in uncoupling oxidative phosphorylation further highlight its subcellular localization and activity .

Chemical Reactions Analysis

Types of Reactions: Calcimycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Scientific Research Applications

Calcimycin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Calcimycin is unique among ionophoric antibiotics due to its specific affinity for divalent cations. Similar compounds include:

This compound’s unique structure and ionophoric properties make it a valuable tool in various scientific disciplines, distinguishing it from other similar compounds.

Properties

CAS No.

52665-69-7

Molecular Formula

C29H37N3O6

Molecular Weight

523.6 g/mol

IUPAC Name

5-(methylamino)-2-[[(6S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15?,16?,17?,18?,22?,27?,29-/m0/s1

InChI Key

HIYAVKIYRIFSCZ-ZOEAMFGFSA-N

SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

Isomeric SMILES

CC1CC[C@]2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

Canonical SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

Appearance

Solid powder

melting_point

181.5 °C

52665-69-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 23187
A-23187
A23187
A23187, Antibiotic
Antibiotic A23187
Calcimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Calcimycin and what is its primary mechanism of action?

A1: this compound, also known as this compound A23187, is a mobile ionophore antibiotic that facilitates the transport of divalent cations, primarily Ca2+, across biological membranes []. It achieves this by forming lipid-soluble complexes with these cations, allowing them to bypass their usual transport mechanisms and disrupt cellular ion gradients.

Q2: How does this compound's ability to transport Ca2+ affect cellular processes?

A2: this compound's induction of Ca2+ influx can trigger a cascade of downstream effects, including:

  • Activation of cellular signaling pathways: Increased intracellular Ca2+ can activate various enzymes and signaling molecules, like calmodulin [] and protein kinase C [], leading to diverse cellular responses such as secretion, muscle contraction, and gene expression.
  • Induction of apoptosis: Excessive Ca2+ influx can trigger apoptosis, or programmed cell death, in various cell types [].
  • Modulation of enzyme activity: this compound can directly impact the activity of enzymes involved in arachidonic acid metabolism, such as phospholipase A2 and cyclooxygenase, affecting the production of inflammatory mediators like prostaglandins and leukotrienes [].

Q3: Does this compound specifically target certain cell types?

A3: While this compound can affect a broad range of cell types due to its general mechanism of disrupting calcium homeostasis, studies show differential sensitivity to its effects. For example, rat erythrocytes exhibit higher sensitivity to this compound-induced hemolysis compared to human erythrocytes []. Additionally, lasalocid, another ionophore, exhibits selective neurotoxicity in rat cerebral cultures, primarily affecting neurons through interactions with NMDA receptors [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H37N3O6, and its molecular weight is 523.62 g/mol.

Q5: What are some examples of this compound's use in in vitro and in vivo studies?

A5: this compound has been extensively used in research to:

  • Investigate Ca2+-dependent signaling pathways: It has been used to study the role of Ca2+ in various cellular processes, including cell signaling, enzyme activation, and gene expression [, , ].
  • Induce apoptosis: Its ability to induce apoptosis has been utilized in cancer research to study cell death mechanisms and potential therapeutic strategies [].
  • Study the role of Ca2+ in specific cell types: Researchers have employed this compound to investigate the role of Ca2+ in diverse cell types, including immune cells, neurons, and erythrocytes [, , ].

Q6: What are some examples of this compound's cross-disciplinary applications in research?

A6: this compound's ability to modulate intracellular Ca2+ levels has led to its application in various research areas, including:

  • Immunology: Investigating the role of Ca2+ signaling in immune cell activation, cytokine production, and inflammatory responses [, ].
  • Neuroscience: Studying Ca2+-dependent processes in neurons, such as neurotransmitter release, synaptic plasticity, and neurotoxicity [].
  • Cell Biology: Investigating the role of Ca2+ in fundamental cellular processes like cell signaling, cell death, and cell cycle regulation [, ].
  • Plant Biology: Exploring the role of Ca2+ signaling in plant responses to environmental stresses and developmental processes [].

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